molecular formula C9H11ClN2O2S B1600716 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine CAS No. 60597-70-8

2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B1600716
CAS No.: 60597-70-8
M. Wt: 246.71 g/mol
InChI Key: BQNRIDNMAGXHAV-UHFFFAOYSA-N
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Description

2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C9H11ClN2O2S It is characterized by the presence of a pyridine ring substituted with a chloro group and a pyrrolidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine and a sulfonylating agent. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the substitution reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-3-pyrrolidin-1-ylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-9-8(4-3-5-11-9)15(13,14)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNRIDNMAGXHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484538
Record name 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60597-70-8
Record name 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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